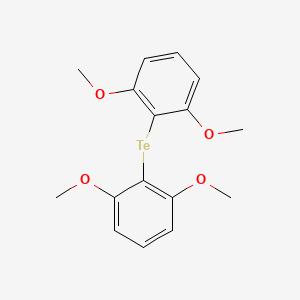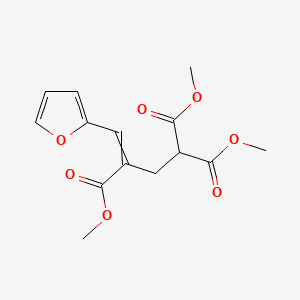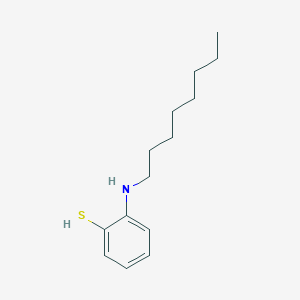![molecular formula C11H21NSn B12562056 8-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 200350-61-4](/img/structure/B12562056.png)
8-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-4-(trimethylstannyl)-8-azabicyclo[321]oct-2-ene is a bicyclic compound that features a unique structure with a stannyl group attached to the bicyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves the following steps:
Formation of the bicyclic core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the stannyl group: The stannyl group can be introduced via a stannylation reaction, where a trimethylstannyl reagent is used to replace a suitable leaving group on the bicyclic core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
8-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various types of chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form organotin oxides.
Substitution: The stannyl group can be substituted with other functional groups using suitable reagents.
Reduction: The bicyclic core can be reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products
Oxidation: Organotin oxides.
Substitution: Various substituted derivatives depending on the reagent used.
Reduction: Reduced bicyclic derivatives.
Wissenschaftliche Forschungsanwendungen
8-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Material Science: The compound’s properties may be explored for the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 8-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with molecular targets through its stannyl group and bicyclic core. The stannyl group can participate in coordination with metal centers, while the bicyclic core can interact with biological macromolecules, potentially affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.2.1]oct-2-ene: Lacks the stannyl group but shares the bicyclic core.
4-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]octane: Similar structure but with different substitution patterns.
Uniqueness
8-Methyl-4-(trimethylstannyl)-8-azabicyclo[32
Eigenschaften
CAS-Nummer |
200350-61-4 |
|---|---|
Molekularformel |
C11H21NSn |
Molekulargewicht |
286.00 g/mol |
IUPAC-Name |
trimethyl-(8-methyl-8-azabicyclo[3.2.1]oct-3-en-2-yl)stannane |
InChI |
InChI=1S/C8H12N.3CH3.Sn/c1-9-7-3-2-4-8(9)6-5-7;;;;/h2-4,7-8H,5-6H2,1H3;3*1H3; |
InChI-Schlüssel |
DTHFFJJKAABINB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2CCC1C(C=C2)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy-](/img/structure/B12561974.png)
![2-Ethenyl-7-({[(propan-2-yl)oxy]methoxy}methoxy)hept-5-en-1-ol](/img/structure/B12561980.png)

![Pyridinium, 4,4'-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide](/img/structure/B12561994.png)
![2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid](/img/structure/B12561998.png)

![9-[3,5-Dimethyl-2-(nonyloxy)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid](/img/structure/B12562012.png)



![3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12562051.png)


![N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine](/img/structure/B12562069.png)
